In-Depth Synthesis Protocol and Mechanistic Guide for 2-(1-Pyrrolidinylmethyl)-1,4-oxazepane
In-Depth Synthesis Protocol and Mechanistic Guide for 2-(1-Pyrrolidinylmethyl)-1,4-oxazepane
Strategic Retrosynthesis & Scaffold Rationale
The 1,4-oxazepane scaffold is a privileged, conformationally flexible seven-membered heterocycle that has gained significant traction in modern drug discovery. It is particularly noted for its utility in developing highly selective monoamine reuptake inhibitors targeting complex neurological and psychiatric disorders .
From a synthetic standpoint, the direct de novo cyclization of linear precursors to form seven-membered 1,4-oxazepane rings is notoriously difficult. The process suffers from severe entropic and enthalpic penalties, often leading to poor yields and competing intermolecular polymerization rather than the desired intramolecular ring closure .
To circumvent these thermodynamic barriers and establish a scalable, self-validating protocol, this guide bypasses de novo cyclization. Instead, we leverage a commercially available, pre-functionalized core: 4-Boc-1,4-oxazepane-2-carboxylic acid . This starting material can be synthesized efficiently on a large scale via advanced lipase-catalyzed regioselective lactamization . By utilizing an orthogonal protection strategy (Boc-protected amine) and a highly reactive carboxylic acid handle, we can execute a precise, three-stage functional group interconversion to yield the target compound, 2-(1-Pyrrolidinylmethyl)-1,4-oxazepane .
Mechanistic Pathways & Workflow Visualization
The synthesis relies on a chemoselective reduction, followed by the installation of a superior leaving group, and concluding with a kinetically driven SN2 amination.
Synthetic workflow for 2-(1-Pyrrolidinylmethyl)-1,4-oxazepane from the Boc-protected acid.
Step-by-Step Experimental Methodologies
Step 1: Chemoselective Reduction of the Carboxylic Acid
Objective: Convert 4-Boc-1,4-oxazepane-2-carboxylic acid to the corresponding primary alcohol without compromising the acid-sensitive Boc carbamate.
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Activation: Suspend 4-Boc-1,4-oxazepane-2-carboxylic acid (1.0 eq) in anhydrous Tetrahydrofuran (THF) under an inert argon atmosphere. Cool the reaction vessel to -10 °C using an ice/salt bath.
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Mixed Anhydride Formation: Add N-Methylmorpholine (NMM, 1.2 eq) followed by the dropwise addition of Isobutyl chloroformate (IBCF, 1.1 eq). Stir the mixture at -10 °C for 30 minutes. A white precipitate (NMM·HCl) will form, indicating successful activation.
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Reduction: Filter the precipitate rapidly under inert conditions. Add the filtrate dropwise to a vigorously stirred solution of Sodium Borohydride (NaBH₄, 3.0 eq) in a 4:1 THF/H₂O mixture pre-cooled to 0 °C.
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Workup: Stir for 2 hours at room temperature. Quench carefully with 1M aqueous HCl until gas evolution ceases (pH ~7). Extract the aqueous layer with Ethyl Acetate (3x). Wash the combined organic layers with brine, dry over anhydrous Na₂SO₄, and concentrate under reduced pressure to yield tert-butyl 2-(hydroxymethyl)-1,4-oxazepane-4-carboxylate .
Causality & Validation: Direct reduction using strong hydride donors like LiAlH₄ risks premature cleavage of the Boc protecting group. The mixed anhydride pathway is highly chemoselective. By activating the acid with IBCF, we create a highly electrophilic center that is rapidly reduced by the milder NaBH₄. The evolution of hydrogen gas upon quenching serves as a visual validation of excess hydride destruction.
Step 2: Mesylation of the Primary Alcohol
Objective: Transform the newly formed hydroxyl group into a superior leaving group to facilitate downstream amination.
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Preparation: Dissolve the crude alcohol (1.0 eq) and Triethylamine (TEA, 1.5 eq) in anhydrous Dichloromethane (DCM). Cool the solution to 0 °C.
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Addition: Add Methanesulfonyl chloride (MsCl, 1.2 eq) dropwise over 15 minutes to maintain the internal temperature below 5 °C.
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Reaction: Stir the mixture at 0 °C for 1 hour, then allow it to warm to room temperature for an additional 1 hour. Reaction completion is validated via TLC (EtOAc/Hexane 1:1, KMnO₄ stain).
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Workup: Dilute with DCM and wash sequentially with saturated aqueous NaHCO₃, 0.1 M HCl, and brine. Dry over Na₂SO₄ and concentrate to yield tert-butyl 2-(((methylsulfonyl)oxy)methyl)-1,4-oxazepane-4-carboxylate .
Causality & Validation: Operating strictly at 0 °C during the MsCl addition prevents the formation of alkyl chlorides (via displacement of the mesylate by liberated chloride ions) and minimizes elimination side-reactions. The sequential basic and acidic washes ensure the complete removal of excess MsCl and TEA, rendering the intermediate pure enough for the next step without chromatography.
Step 3: Nucleophilic Amination with Pyrrolidine
Objective: Execute an SN2 displacement of the mesylate using pyrrolidine to establish the target pharmacophore.
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Reaction Setup: Dissolve the mesylate intermediate (1.0 eq) in anhydrous Acetonitrile (MeCN). Add Pyrrolidine (3.0 eq) and finely powdered Potassium Carbonate (K₂CO₃, 2.0 eq).
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Thermal Displacement: Heat the suspension to 70 °C under reflux for 12 hours.
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Acid-Base Extraction (Crucial): Cool to room temperature and filter off the inorganic salts. Concentrate the filtrate. Redissolve the residue in EtOAc and extract with 1M HCl (3x). Discard the organic layer (which contains unreacted mesylate and non-basic impurities).
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Basification: Cool the aqueous layer to 0 °C and basify to pH > 10 using 2M NaOH. Extract the liberated free base with DCM (3x). Dry over Na₂SO₄ and concentrate to yield tert-butyl 2-(1-pyrrolidinylmethyl)-1,4-oxazepane-4-carboxylate .
SN2 nucleophilic substitution mechanism for the amination of the mesylate intermediate.
Causality & Validation: Acetonitrile is a polar aprotic solvent that minimally solvates the pyrrolidine nucleophile, thereby maximizing its kinetic energy for the SN2 trajectory. The acid-base extraction paradigm is a self-validating purification technique; it exploits the basicity of the newly introduced pyrrolidine moiety to partition the product into the aqueous phase, isolating it from neutral impurities without the need for silica gel chromatography.
Step 4: Boc Deprotection
Objective: Remove the tert-butyl carbamate to reveal the secondary amine of the 1,4-oxazepane ring.
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Cleavage: Dissolve the aminated intermediate (1.0 eq) in DCM. Cool to 0 °C. Add Trifluoroacetic acid (TFA, 10 eq) dropwise.
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Reaction: Stir at room temperature for 2 hours. The reaction is monitored by LC-MS until the starting material mass disappears.
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Isolation: Concentrate the mixture under reduced pressure to remove excess TFA. Redissolve the resulting oil in DCM and wash with saturated aqueous Na₂CO₃ until the aqueous phase remains basic (pH ~9). Dry the organic layer over Na₂SO₄ and concentrate to yield the final product, 2-(1-Pyrrolidinylmethyl)-1,4-oxazepane , as a pale yellow oil.
Causality & Validation: TFA cleanly cleaves the tert-butyl carbamate, generating CO₂ and isobutylene as gaseous byproducts. The evolution of these gases drives the reaction to absolute completion according to Le Chatelier's principle.
Quantitative Data & Yield Analysis
The following table summarizes the stoichiometric parameters, reaction conditions, and expected yields for a standard 10-gram scale synthesis, providing a benchmark for process validation.
| Step | Intermediate / Product | MW ( g/mol ) | Eq. | Reaction Time | Temp (°C) | Expected Yield |
| 1 | tert-Butyl 2-(hydroxymethyl)-1,4-oxazepane-4-carboxylate | 231.29 | 1.0 | 2.5 h | -10 to 25 | 85 - 90% |
| 2 | tert-Butyl 2-(((methylsulfonyl)oxy)methyl)-1,4-oxazepane-4-carboxylate | 309.38 | 1.0 | 2.0 h | 0 to 25 | 92 - 95% |
| 3 | tert-Butyl 2-(1-pyrrolidinylmethyl)-1,4-oxazepane-4-carboxylate | 284.40 | 1.0 | 12.0 h | 70 | 75 - 80% |
| 4 | 2-(1-Pyrrolidinylmethyl)-1,4-oxazepane | 184.28 | 1.0 | 2.0 h | 0 to 25 | 95 - 98% |
References
- 1,4-oxazepane derivatives (Patent WO2012046882A1).
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Synthesis of 1,4-Oxazepane-2,5-diones via Cyclization of Rotationally Restricted Amino Acid Precursors . The Journal of Organic Chemistry, ACS Publications.[Link]
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(S)-4-(tert-Butoxycarbonyl)-1,4-oxazepane-2-carboxylic acid . PubChem, National Institutes of Health.[Link]
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Lipase Catalyzed Regioselective Lactamization as a Key Step in the Synthesis of N-Boc (2R)-1,4-Oxazepane-2-Carboxylic Acid . Organic Process Research & Development, ACS Publications.[Link]
